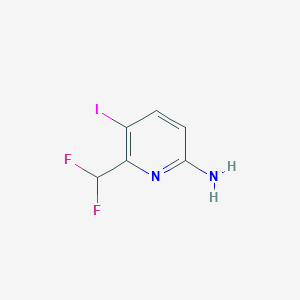![molecular formula C74H117N3O2S4 B11764164 2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11764164.png)
2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-bis(2-decyltetradecyl)-3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine” is a complex organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through a condensation reaction between appropriate diketones and diamines under acidic or basic conditions.
Introduction of the thiophene groups: This step may involve the use of Stille or Suzuki coupling reactions to attach the thiophene moieties to the core structure.
Attachment of the alkyl chains: The long alkyl chains can be introduced through alkylation reactions using alkyl halides and suitable bases.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the core structure.
Substitution: Functional groups on the thiophene rings can be substituted with other groups to tailor the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation reagents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene groups may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique electronic properties, making it a potential candidate for organic semiconductors and conductive polymers.
Biology
In biological research, derivatives of this compound may be explored for their potential as bioactive molecules, including antimicrobial and anticancer agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to develop new drugs with specific therapeutic targets, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, the compound can be used in the development of advanced materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. For example, in organic electronics, the compound’s electronic properties enable it to function as a semiconductor. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2,5-bis(2-ethylhexyl)-3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- **2,5-bis(2-octyldodecyl)-3-(5-methylthiophen-2-yl)-6-{5’-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2’-bithiophen]-5-yl}-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
Propriétés
Formule moléculaire |
C74H117N3O2S4 |
|---|---|
Poids moléculaire |
1209.0 g/mol |
Nom IUPAC |
azane;2,5-bis(2-decyltetradecyl)-1-(5-methylthiophen-2-yl)-4-[5-[5-[(E)-2-(5-methylthiophen-2-yl)ethenyl]thiophen-2-yl]thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C74H114N2O2S4.H3N/c1-7-11-15-19-23-27-29-33-37-41-44-61(43-39-35-31-25-21-17-13-9-3)57-75-71(67-53-48-60(6)80-67)69-70(74(75)78)72(68-56-55-66(82-68)65-54-52-64(81-65)51-50-63-49-47-59(5)79-63)76(73(69)77)58-62(45-40-36-32-26-22-18-14-10-4)46-42-38-34-30-28-24-20-16-12-8-2;/h47-56,61-62H,7-46,57-58H2,1-6H3;1H3/b51-50+; |
Clé InChI |
JURIDLUGLLBNNF-XRSFIUOESA-N |
SMILES isomérique |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)/C=C/C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C=CC5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


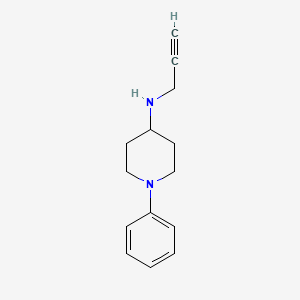
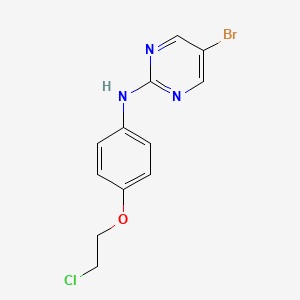

![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
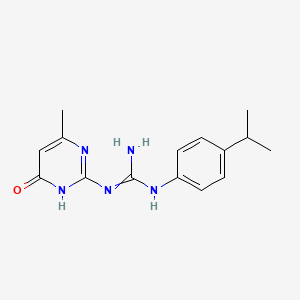
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
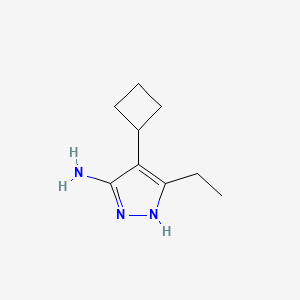
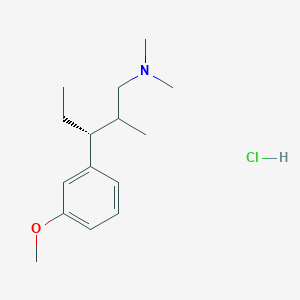
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
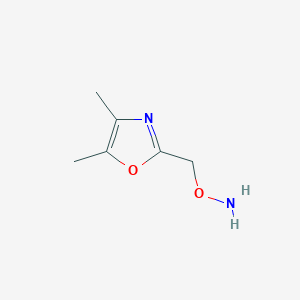
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)

![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
